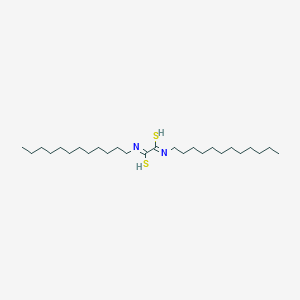
CID 60843
Übersicht
Beschreibung
CID 60843 is a useful research compound. Its molecular formula is C20H21N5O6 and its molecular weight is 427.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 60843 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 60843 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Protein Function Control in Cells : Chemically induced dimerization (CID) is valuable for studying biological processes, offering orthogonal and reversible control over protein function with high precision and spatiotemporal resolution. This technique is primarily applied in signal transductions and has been extended to study membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation in Mammals : CID is utilized in gene regulation for biomedical research. Development of proteolysis-targeting chimera-based scalable CID systems allows for inducible gene regulation and editing. This approach can be used for gradient-level gene expression tuning or multiplexing biological signals with different logic operations (Ma et al., 2023).
Imaging Laser–Plasma X-Ray Emission : CID devices, particularly charge-injection devices, are used in imaging laser–plasma x-ray emissions. Their architecture makes them more resistant to radiation damage, suitable for applications in laser–plasma x-ray imaging (Marshall et al., 2001).
Water Use Efficiency and Productivity in Barley : The application of carbon isotope discrimination (CID) as a criterion in selecting high water use efficiency and productivity in barley breeding programs is effective. This indicates the potential of leaf CID as a reliable method for enhancing barley productivity (Anyia et al., 2007).
Cell Biology Problem Solving : CID is a powerful tool in cell biology for solving numerous problems. It provides insight into lipid second messengers and small GTPases, helping explain the signaling paradox. Technical advances in CID have improved specificity and allowed manipulation of multiple systems simultaneously (DeRose, Miyamoto, & Inoue, 2013).
Reversible Control of Protein Localization : A novel chemical inducer of protein dimerization has been developed for rapid activation and deactivation, enhancing spatiotemporal control in studying cellular events and signaling networks (Aonbangkhen et al., 2018).
Ionizing Radiation Environments Imaging : High-resolution silicon-based CID imagers and CID-based TV-compatible video cameras are developed for operation in ionizing radiation environments, providing a solid-state alternative to tube-based cameras in nuclear power generation and scientific applications (Carbone, Czebiniak, & Zarnowski, 1995).
Eigenschaften
IUPAC Name |
(2R)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXPDJSOTKVWSJ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)N[C@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 60843 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-amino-1-[[1-(4-hydroxycyclohexyl)-2-(methylamino)-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]-2-[[(2E,4E)-octa-2,4-dienoyl]amino]butanediamide](/img/structure/B7950310.png)





![(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B7950369.png)
![1-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide](/img/structure/B7950372.png)

![3-[(2-Methylpropyl)sulfonyl]azetidine](/img/structure/B7950387.png)
![2-(4-(2,3-Dihydro-1H-perimidin-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B7950393.png)